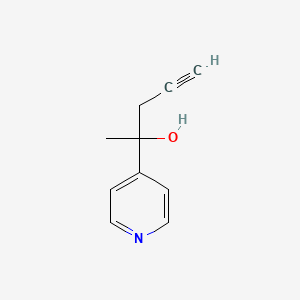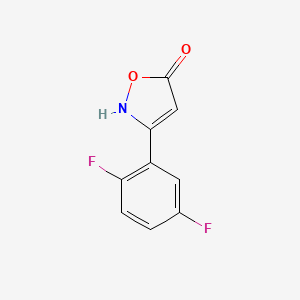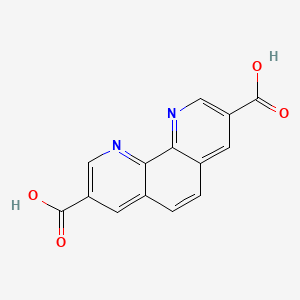
2-Fluoro-6-hydrazinylpyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-6-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H7ClFN3. It is a derivative of pyridine, where the pyridine ring is substituted with a fluorine atom at the 2-position and a hydrazinyl group at the 6-position. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydrazinylpyridine hydrochloride typically involves the reaction of 2-fluoropyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound with better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
2-Fluoro-6-hydrazinylpyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-Fluoro-6-hydrazinylpyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 2-Fluoro-6-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
2-Fluoro-6-aminopyridine: Similar structure but with an amino group instead of a hydrazinyl group.
2-Fluoro-6-methylpyridine: Similar structure but with a methyl group instead of a hydrazinyl group.
2-Fluoro-6-chloropyridine: Similar structure but with a chlorine atom instead of a hydrazinyl group.
Uniqueness
2-Fluoro-6-hydrazinylpyridine hydrochloride is unique due to the presence of both a fluorine atom and a hydrazinyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
864867-59-4 |
|---|---|
分子式 |
C5H7ClFN3 |
分子量 |
163.58 g/mol |
IUPAC 名称 |
(6-fluoropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6FN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H |
InChI 键 |
BMIYDXWEMCYBKV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)F)NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R)-1-[(3aR,4R,6aR)-6-methoxy-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethyl benzoate](/img/structure/B11926819.png)

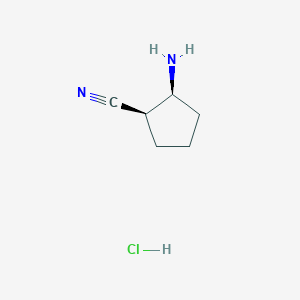
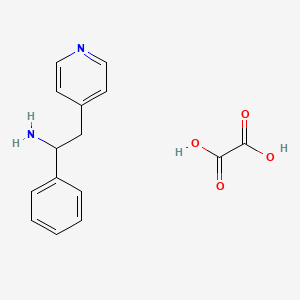


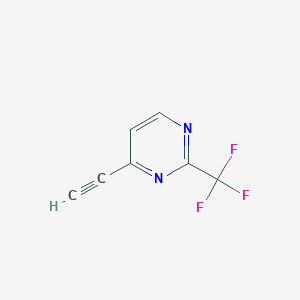

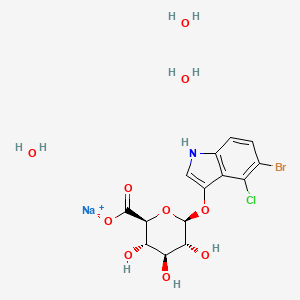

![(2S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B11926871.png)
